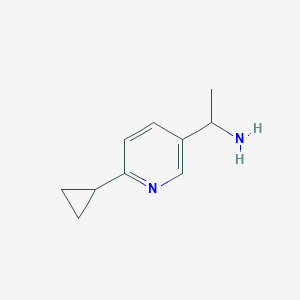

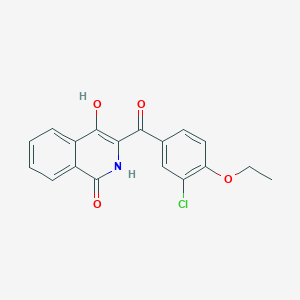

![molecular formula C19H17BrN4O2 B2532830 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941937-08-2](/img/structure/B2532830.png)

2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of the [1,2,4]triazine system, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound suggests that it is a fused triazine system with potential biological activity, given the presence of the imidazo[2,1-c]triazine moiety and substituted benzyl groups.

Synthesis Analysis

The synthesis of related [1,2,4]triazine derivatives has been explored in various studies. For instance, the reaction of phenylpyruvic acid with semicarbazide has been shown to yield 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which upon oxidation can furnish 6-benzoyl-2H-[1,2,4]triazine-3,5-dione in good yield . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the 4-bromobenzyl and p-tolyl groups at the relevant positions.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazine derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy . Additionally, single-crystal X-ray diffraction experiments have provided detailed insights into the crystal structures of these compounds, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability of the crystal lattice . These techniques would be essential in confirming the molecular structure of "this compound" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The [1,2,4]triazine system can undergo various chemical transformations. For example, the reaction with arylhydrazines can lead to the formation of pyrazolo[3,4-e][1,2,4]triazine systems, while treatment with phosphorus pentasulfide can afford thioxo derivatives . These reactions indicate that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of new heterocyclic systems or functionalization at specific sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazine derivatives are influenced by their molecular structure. For instance, the presence of benzyl groups can affect the solubility and melting point of these compounds . The electronic properties, such as delocalization within the triazine ring system, can also impact the reactivity and potential biological activity of these molecules . Theoretical calculations, such as those using AM1 and PM3 semiempirical Hamiltonians, can provide insights into the reactivity patterns and help correlate structure with function .

Scientific Research Applications

Overview of Triazine Compounds

Triazine compounds, including structures similar to 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, have been extensively studied in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential in various pharmacological applications, ranging from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered an interesting core moiety for drug development, underscoring its significance in future pharmaceutical research (Verma, Sinha, & Bansal, 2019).

Application in CO2 Capture and Conversion

Another important application area for triazine-based compounds is in the field of environmental science, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These materials are being explored for their potential to address the challenges of CO2 emissions and climate change, highlighting the versatility of triazine-based structures in addressing global environmental issues (Mukhtar et al., 2020).

Advancements in Antitumor Activities

In oncology research, derivatives of 1,2,3-triazines, including those related to the specified compound, have shown a broad spectrum of antitumor activities. These compounds exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, making them potential scaffolds for developing antitumor agents. Their simple synthesis and significant efficacy position these molecules as promising candidates for cancer therapy advancements (Cascioferro et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cell cycle protein-dependent kinase 2 inhibition, a competitive activity, hcrf1 receptor antagonism, and cgrp receptor antagonism .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .

Result of Action

Similar compounds have been shown to exhibit significant cellular growth inhibitory activity, induce apoptosis in a concentration-dependent manner, and show effective microtubule protein polymerization inhibition .

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJOURWWUDDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

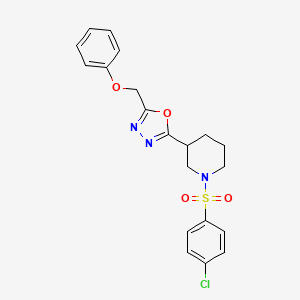

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

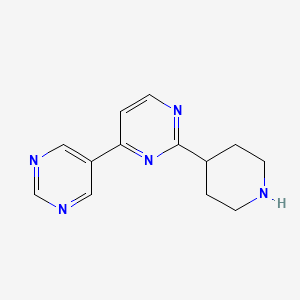

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

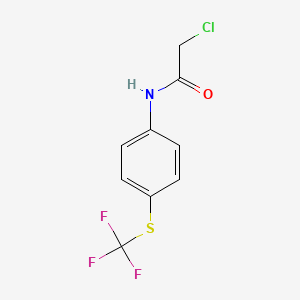

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)